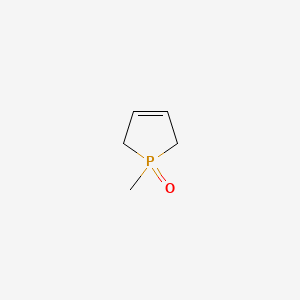

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Description

Contextualization within the Field of Organophosphorus Heterocycles

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is an organophosphorus compound featuring a five-membered heterocyclic ring. This structure places it within the broader class of phospholes, which are phosphorus analogs of pyrrole. Organophosphorus heterocycles are significant in various areas of chemistry due to the unique properties conferred by the phosphorus atom. Unlike their nitrogen-containing counterparts, the phosphorus atom can exist in different oxidation states and coordination environments, leading to a wide array of reactivity and applications.

The presence of the phosphoryl group (P=O) in this compound is a key feature. Phosphine (B1218219) oxides are often utilized as ligands in transition-metal catalysis and can serve as precursors in a variety of chemical transformations. nih.gov The reactivity of the 2,5-dihydro derivative is distinct when compared to fully unsaturated (aromatic) phosphole oxides or fully saturated phospholane (B1222863) oxides. The reduced aromaticity compared to a parent phosphole oxide, combined with the structural constraints of the five-membered ring, leads to unique chemical behavior.

Historical Trajectory and Evolution of Phosphole Chemistry Pertinent to this compound Investigations

The synthesis of phosphole ring systems has been a subject of study for decades. A foundational method for creating the related phospholene oxide structure is the McCormack cycloaddition. researchgate.netorgsyn.org This reaction typically involves the 1,4-addition of a dichlorophosphine to a 1,3-diene, followed by hydrolysis of the resulting adduct to yield the cyclic phosphine oxide. researchgate.netorgsyn.org This general approach has been adapted to create a wide variety of substituted phospholene oxides. orgsyn.org

For this compound specifically, synthesis methodologies often involve the cyclization of appropriate phosphine precursors. This can be achieved by reacting a methyl-substituted phosphine derivative with a suitable alkene or alkyne, followed by an oxidation step to form the phosphoryl group. The oxidation of the trivalent phosphorus in the phosphole ring to the pentavalent phosphole oxide stabilizes the heterocyclic system. Recent research has also focused on developing greener synthetic routes, for instance, using aqueous hydrogen peroxide for the oxidation step to minimize hazardous waste.

Articulation of Research Significance and Comprehensive Scope of Studies on this compound

The research significance of this compound stems from its utility as a versatile building block in organic synthesis and its interesting structural and reactive properties. The molecule's structure is characterized by a non-planar envelope conformation and considerable ring strain, with C-P-C bond angles significantly compressed compared to the ideal tetrahedral angle. This inherent strain contributes to its reactivity.

Detailed research findings indicate its application as a precursor for more complex molecules. For example, it is used to synthesize derivatives such as 1-amino-2,5-dihydro-1H-phosphole 1-oxides, which are investigated as potential intermediates in the development of new agrochemicals and pharmaceuticals. The compound can also act as a ligand, binding to metal centers in coordination complexes, a role that is central to many catalytic processes.

Furthermore, the stereochemistry of the 2,5-dihydro-1H-phosphole framework is an area of active investigation. The presence of the methyl group and the oxide on the phosphorus atom creates a chiral center, influencing the stereochemical outcome of reactions such as Diels-Alder cycloadditions.

Interactive Data Table: Key Structural Parameters

| Structural Parameter | Typical Value | Notes |

| Molecular Formula | C₅H₉OP | - |

| Molecular Weight | 116.10 g/mol | - |

| C-P-C Bond Angle | ~79.0-79.4° | Highly strained compared to ideal tetrahedral angle. |

| P=O Bond Length | ~1.48-1.50 Å | Characteristic of a phosphoryl group. |

| Ring Conformation | Envelope | Non-planar structure. |

Properties

IUPAC Name |

1-methyl-2,5-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9OP/c1-7(6)4-2-3-5-7/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLQAXIVFGHSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239232 | |

| Record name | 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-38-1 | |

| Record name | 1-Methyl-1-phospha-3-cyclopentene-1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-1-methyl-1H-phosphole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dihydro 1 Methyl 1h Phosphole 1 Oxide and Its Functionalized Derivatives

Direct Synthetic Routes to 2,5-Dihydro-1-methyl-1H-phosphole 1-Oxide

The direct synthesis of this compound, a specific type of 3-phospholene oxide, can be achieved through several established pathways, primarily involving cycloaddition reactions followed by oxidation.

Precursor-Dependent Reaction Pathways and Optimized Conditions

The most prominent method for constructing the phospholene ring is the McCormack reaction, a [4+1] cycloaddition between a 1,3-diene and a phosphorus halide. wikipedia.org For the synthesis of the precursor to this compound, the reaction involves a diene and methylphosphonous dichloride (MePCl₂). The initial product is typically a 1-methyl-3-phospholene derivative.

The hydrolysis of the initial cycloadduct from the reaction of a diene with a phosphonous dihalide yields the corresponding 3-phospholene oxide. researchgate.net For instance, reacting isoprene (B109036) with methylphosphonous dichloride would lead to 1,3-dimethyl-3-phospholene 1-oxide after hydrolysis. To obtain the target compound, 1-methyl-2,5-dihydro-1H-phosphole 1-oxide (which is a 3-phospholene oxide), butadiene would be reacted with methylphosphonous dichloride, followed by hydrolysis of the resulting phospholenium salt.

Table 1: McCormack Cycloaddition for Phospholene Oxide Precursors

| Diene | Phosphorus Reagent | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|---|

| 1,3-Butadiene | Methylphosphonous dichloride (MePCl₂) | 1-Chloro-1-methyl-3-phospholenium chloride | 1-Methyl-3-phospholene 1-oxide (this compound) |

The reaction conditions are crucial for optimizing yields. The cycloaddition is often performed at elevated temperatures or under high pressure, followed by careful hydrolysis to yield the phospholene oxide.

Oxidative Approaches Utilizing Phospholene Derivatives

Phosphine (B1218219) oxides are commonly prepared through the oxidation of the corresponding phosphines or phospholenes. wikipedia.org This can be achieved using various oxidizing agents, with hydrogen peroxide being a frequently used reagent. wikipedia.org

In many synthetic sequences, a 1-methyl-3-phospholene is first synthesized and then oxidized to the desired 1-oxide. The oxidation is typically straightforward and high-yielding.

Furthermore, it is important to note the relationship between 2-phospholene oxides and 3-phospholene oxides. Research has shown that 3-phospholene oxides can be isomerized to the thermodynamically more stable 2-phospholene oxides. researchgate.netbeilstein-journals.org This isomerization can be accomplished by heating the 3-phospholene oxide in methanesulfonic acid or via the formation of cyclic chlorophosphonium salts. beilstein-journals.org Therefore, a synthetic strategy could involve the initial synthesis of a 3-phospholene oxide, which is then isomerized to the corresponding 2-phospholene oxide. researchgate.net

Synthesis of Diversely Functionalized 2,5-Dihydro-1H-phosphole 1-Oxides

The functionalization of the 2,5-dihydro-1H-phosphole 1-oxide scaffold allows for the creation of a diverse range of molecules with tailored properties. This can be achieved through stereoselective methods or by modifying the substituent at the phosphorus atom.

Stereoselective and Diastereoselective Synthetic Pathways

The synthesis of P-stereogenic phosphorus compounds is a field of significant interest, as these chiral molecules are valuable as ligands in asymmetric catalysis. nih.gov The creation of enantiomerically pure phospholene oxides often requires either resolution techniques or asymmetric synthesis.

Visible-light-induced methods have been developed for the synthesis of P-chiral heteroaryl phosphine oxides with excellent enantiomeric excess, demonstrating that stereocontrol at the phosphorus center is achievable under mild conditions. nih.gov While specific examples for this compound are not detailed, these modern methodologies represent a promising avenue.

Diastereoselectivity has been studied in reactions of phospholene oxides. For example, the dichlorocyclopropanation of P-substituted 2,5-dihydro-1H-phosphole oxides can lead to the formation of two possible diastereoisomers, with the product distribution being dependent on the nature of the substituent at the phosphorus atom. tandfonline.com The stereospecific synthesis of related systems, such as 3,4-epoxyphospholane oxides, has also been investigated, where the phosphoryl group can exert a directive effect on the stereochemical outcome of the reaction. le.ac.uk

Derivatization Strategies via Modifications at the Phosphorus Center

A key strategy for creating functionalized phospholene oxides involves modifying the group attached to the phosphorus atom. This is often accomplished by using a 1-hydroxy- or 1-chloro-phospholene oxide as a versatile intermediate. researchgate.net

For example, 1-hydroxy-3-methyl-3-phospholene oxide can undergo esterification or amidation. researchgate.net A more general route involves the in-situ preparation of 1-chloro-2,5-dihydro-1H-phosphole 1-oxides from their 1-hydroxy counterparts. These chloro derivatives react readily with primary amines to afford 1-amino-2,5-dihydro-1H-phosphole 1-oxides. researchgate.net These amino-functionalized phospholene oxides can be further derivatized, for instance, through N-phosphinoylation by reacting them with another equivalent of a chloro-phospholene oxide to yield bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-dioxides. researchgate.net

Table 2: Derivatization Reactions at the Phosphorus Center

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 1-Hydroxy-3-methyl-3-phospholene oxide | Alcohol/Acid catalyst | 1-Alkoxy-3-methyl-3-phospholene 1-oxide (Phosphinate) | researchgate.net |

| 1-Hydroxy-3-methyl-3-phospholene oxide | Amine | 1-Amino-3-methyl-3-phospholene 1-oxide (Phosphinic amide) | researchgate.net |

| 1-Chloro-2,5-dihydro-1H-phosphole 1-oxide | Primary Amine | 1-Amino-2,5-dihydro-1H-phosphole 1-oxide | researchgate.net |

Preparation of Related Phosphorus Heterocycles from 2,5-Dihydro-1H-phosphole 1-Oxide Intermediates

2,5-Dihydro-1H-phosphole oxides are valuable intermediates for the synthesis of other important classes of phosphorus heterocycles, including six-membered rings and other functionalized systems. researchgate.netsemanticscholar.org

A significant transformation is the reaction with dichlorocarbene (B158193), generated from chloroform (B151607) and a strong base. This dichlorocyclopropanation of 2,5-dihydro-1H-phosphole oxides yields 3-phosphabicyclo[3.1.0]hexane 3-oxides. tandfonline.comresearchgate.net These bicyclic compounds are versatile precursors that can undergo thermal rearrangement and ring expansion to provide access to 1,2-dihydrophosphinine oxides and 1,2,3,6-tetrahydrophosphinine (B14316588) oxides. tandfonline.comresearchgate.net

Furthermore, 2,5-dihydro-1H-phosphole oxides can be used to generate phosphinidenes or their equivalents under certain conditions. For instance, the UV-light mediated reaction of 1-phenyl-2,5-dihydro-1H-phosphole oxide with methanol (B129727) has been studied as a method for generating phosphinoyl radicals or related intermediates. lookchem.com The double bond within the phospholene oxide ring can also be a site for further functionalization, such as epoxidation, leading to epoxyphospholane oxides which can be rearranged to other structures. le.ac.uk These transformations highlight the utility of 2,5-dihydro-1H-phosphole oxides as foundational molecules in the synthesis of a broad spectrum of P-heterocycles.

Ring-Closure Reactions and Intramolecular Cycloadditions

The synthesis of this compound can be accomplished through cyclization reactions. A common method involves the reaction of a methyl-substituted phosphine derivative with an appropriate alkene or alkyne. These reactions are typically conducted under an inert atmosphere to prevent unwanted side reactions, with temperatures ranging from room temperature to 80°C. Catalysts may be employed to facilitate the ring closure.

For instance, an optimized synthesis utilizes catalytic amounts of a base like triethylamine (B128534) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, achieving yields in the range of 65–78%. The purity of the product is highly dependent on the reaction conditions, as moisture can lead to impurities from incomplete ring closure or oxidation side products. Consequently, rigorous drying of solvents and the maintenance of an inert atmosphere are critical for a successful synthesis. Purification is often achieved via column chromatography.

Synthesis of Phosphinine and Hexahydrophosphinine Derivatives

Functionalized derivatives of 2,5-dihydro-1H-phosphole 1-oxide are key intermediates in the synthesis of six-membered P-heterocycles like phosphinines and their hydrogenated counterparts. researchgate.netchim.it The synthetic pathway typically involves a ring expansion of a bicyclic intermediate derived from the initial phosphole oxide. chim.it

The process begins with the formation of 3-phosphabicyclo[3.1.0]hexane 3-oxides, which are then converted into dihydrophosphinine oxides. researchgate.netacs.org For example, thermolysis of the dichlorocarbene adducts of phosphole oxides leads to the formation of isomeric mixtures of dihydrophosphinine oxides. researchgate.net

These dihydrophosphinine oxides can then be catalytically hydrogenated to afford the corresponding 1,2,3,4,5,6-hexahydrophosphinine oxides. researchgate.netresearchgate.net An alternative, more direct "one-pot" method involves the catalytic hydrogenation of the dichlorocarbene adducts (3-phosphabicyclo[3.1.0]hexane derivatives) directly to the hexahydrophosphinines, proceeding through the absorption of three equivalents of hydrogen. researchgate.net This one-pot approach has been shown to be more efficient for certain derivatives, such as p-alkoxy substituted hexahydrophosphinine oxides, providing higher yields compared to the two-step conversion. researchgate.net

Table 1: Comparison of Yields for Hexahydrophosphinine Oxides (3c-e) via Two-Step vs. One-Pot Methods

| Compound | Yield by Two-Step Conversion (%) | Yield by One-Pot Method (%) |

|---|---|---|

| 3c-e (p-alkoxy derivatives) | 25-40 | 60-78 |

Formation of Phosphabicyclo[3.1.0]hexane 1-Oxides

A crucial transformation of 2,5-dihydro-1H-phosphole 1-oxides involves their conversion into 3-phosphabicyclo[3.1.0]hexane 1-oxides. researchgate.net This is achieved through the addition of dichlorocarbene to the double bond of the phosphole ring, a reaction known as dichlorocyclopropanation. researchgate.netresearchgate.net These bicyclic compounds are valuable and versatile intermediates for synthesizing ring-expanded products. researchgate.netchim.it

The reaction is broadly applicable to various 2,5-dihydro-1H-phosphole 1-oxides, including the parent compound and its derivatives, such as 1-amino-substituted analogues. researchgate.netresearchgate.net For example, the addition of dichlorocarbene to 2,5-dihydro-3-methyl-1H-phosphole 1-oxides under phase-transfer catalytic conditions yields 6,6-dichloro-1-methyl-3-phosphabicyclo[3.1.0]hexane 1-oxides. researchgate.net These adducts are readily available and serve as the starting point for the synthesis of dihydrophosphinine and hexahydrophosphinine oxides as described previously. researchgate.netacs.org

Elucidation of Reactivity Patterns and Transformation Pathways of 2,5 Dihydro 1 Methyl 1h Phosphole 1 Oxide

Cycloaddition Reactions Involving 2,5-Dihydro-1-methyl-1H-phosphole 1-Oxide

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic systems with high efficiency and stereocontrol. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a primary example, forming six-membered rings in a single, concerted step. wikipedia.orgmasterorganicchemistry.com this compound, with its endocyclic double bond, functions as a diene in these transformations, exhibiting distinct reactivity patterns.

The Diels-Alder reaction of this compound and its derivatives has been investigated with various dienophiles, revealing a high degree of stereoselectivity. For instance, the [4+2] cycloadditions involving dienophiles like N-methylmaleimide and N-phenylmaleimide have been reported to yield exclusively the syn-cycloaddicts, with no formation of the corresponding anti-products. acs.org This pronounced selectivity underscores the influence of the phosphorus center on the reaction's stereochemical course.

The stereochemical outcome of Diels-Alder reactions is largely determined by the approach of the dienophile to the two faces (π-faces) of the diene. In the case of this compound, the presence of the P-methyl and P=O groups establishes a chiral environment around the phosphorus atom, leading to significant π-facial differentiation.

Computational studies have been employed to rationalize the experimentally observed syn-selectivity. acs.org These investigations often utilize models such as the Cieplak model and the distortion-interaction model to explain the preferential formation of one stereoisomer over the other. acs.org The distortion-interaction model, for example, analyzes the energies required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. This analysis reveals that for the Diels-Alder reactions of 1-substituted phosphole 1-oxides, the distortion energies of the diene favor the formation of syn products. acs.org

The strong preference for syn-adduct formation is attributed to a combination of stabilizing and destabilizing electronic interactions. Natural Bond Orbital (NBO) analysis suggests that hyperconjugative interactions between the anti-periplanar methyl group on the phosphorus atom and the developing carbon-carbon bonds in the transition state stabilize the syn pathway, consistent with the Cieplak model. acs.org

Furthermore, specific orbital interactions play a crucial role. The formation of the syn-adduct is stabilized by a favorable πCC–σ*PO orbital interaction. acs.org Conversely, the anti-adduct is destabilized by a repulsive n-π interaction between the non-bonding lone pair of the phosphoryl oxygen and the π-system of the C=C double bond. These electronic effects result in a significant thermodynamic preference for the syn transition state, with a calculated energy difference of approximately 7.0 kcal/mol compared to the anti transition state. acs.org

| Dienophile | Observed Product | Key Stabilizing Interaction (Syn Pathway) | Key Destabilizing Interaction (Anti Pathway) | Reference |

|---|---|---|---|---|

| N-methylmaleimide | Syn-adduct only | πCC–σPO orbital interaction; Hyperconjugative interactions | Repulsive n-π interaction | acs.org |

| N-phenylmaleimide | Syn-adduct only | πCC–σPO orbital interaction; Hyperconjugative interactions | Repulsive n-π interaction | acs.org |

In addition to reacting with external dienophiles, this compound can undergo self-dimerization, another form of [4+2] cycloaddition. This process results in the formation of 7-phosphanorbornene derivatives. These dimerization reactions exhibit remarkable stereoselectivity, yielding dimers with an endo-fusion of the rings.

X-ray crystallographic and computational analyses have confirmed the specific stereochemistry of the resulting dimers. The bridged P=O groups are positioned anti to the newly formed double bond in the adduct, and both phosphoryl oxygens are directed inward. Distortion-interaction analysis indicates that both distortion and interaction energies contribute to favoring the formation of the syn dimer. acs.org

Diels-Alder Reaction Dynamics with Diverse Dienophiles

Carbene Addition Reactions to 2,5-Dihydro-1H-phosphole 1-Oxides

Carbenes, neutral chemical species containing a divalent carbon atom, are highly reactive intermediates that can engage in various transformations, including additions to double bonds to form cyclopropanes. libretexts.org The reaction of carbenes with 2,5-dihydro-1H-phosphole 1-oxides provides a pathway to novel and complex phosphorus-containing heterocyclic systems.

The addition of dichlorocarbene (B158193) (:CCl₂) to 2,5-dihydro-1H-phosphole 1-oxides has been shown to produce adducts that serve as versatile intermediates for the synthesis of other P-heterocycles. researchgate.net These reactions can lead to the formation of bicyclic systems containing a dichlorocyclopropane ring fused to the phospholane (B1222863) oxide skeleton. The resulting adducts are often not isolated but are used in situ for further transformations, which can include ring-expansion reactions, highlighting their utility as synthetic building blocks. researchgate.net

| Reactant | Reagent | Initial Product Type | Potential Subsequent Transformations | Reference |

|---|---|---|---|---|

| 2,5-Dihydro-1H-phosphole 1-Oxide | Dichlorocarbene (:CCl₂) | Dichlorocyclopropane adduct | Rearrangements, Ring-expanded products | researchgate.net |

Pathways to Ring Expansion and Heterocycle Formation

The strained five-membered ring of this compound is amenable to ring expansion reactions, providing a synthetic route to larger, six-membered phosphinine oxide heterocycles. A notable pathway involves the addition of dichlorocarbene to the double bond of the phosphole oxide ring.

The reaction of this compound with dichlorocarbene, typically generated under phase-transfer catalysis conditions, initially forms a 6,6-dichloro-3-methyl-3-phosphabicyclo[3.1.0]hexane 3-oxide intermediate. This bicyclic adduct is often unstable and can undergo rearrangement. For instance, dichlorocyclopropanation of related 2,5-dihydro-1H-phosphole oxides has been shown to yield 3-phosphabicyclo[3.1.0]hexane 3-oxides, which serve as versatile intermediates for the synthesis of ring-expanded products like 1,2-dihydrophosphinine oxides and 3-alkoxy-1,2,3,6-tetrahydrophosphinine oxides. beilstein-journals.org

Subsequent rearrangement of the initial dichlorocarbene adduct can lead to the formation of 1,2-dihydrophosphinine oxides. This transformation represents a valuable method for accessing six-membered phosphorus heterocycles from the more readily available five-membered phosphole oxide precursors.

| Starting Material | Reagent | Intermediate | Product | Reference |

| This compound | Dichlorocarbene | 6,6-dichloro-3-methyl-3-phosphabicyclo[3.1.0]hexane 3-oxide | 1,2-Dihydrophosphinine oxide derivative | beilstein-journals.org |

Isomerization Phenomena of 2,5-Dihydro-1H-phosphole 1-Oxides

The position of the double bond within the phosphole oxide ring is not fixed and can be influenced by external factors, leading to isomerization between the 2,5-dihydro and the thermodynamically more stable 2,3-dihydro isomers.

Double-Bond Rearrangements to 2,3-Dihydro Isomers

The isomerization of 2,5-dihydro-1H-phosphole 1-oxides (often referred to as 3-phospholene oxides) to the corresponding 2,3-dihydro-1H-phosphole 1-oxides (2-phospholene oxides) is a well-documented phenomenon. This rearrangement can be induced under thermal conditions; however, this often results in a mixture of both isomers. mdpi.com The driving force for this isomerization is the formation of the more thermodynamically stable 2,3-dihydro isomer, where the double bond is conjugated with the phosphoryl group.

Catalytic Effects of Acids and Bases on Isomerization Processes

The isomerization process can be effectively catalyzed by both acids and bases. Heating 3-phospholene oxides in the presence of a strong acid, such as methanesulfonic acid, can facilitate the clean conversion to the 2-phospholene oxide. mdpi.com The reaction can also proceed via the formation of a cyclic chlorophosphonium salt intermediate. mdpi.com

Conversely, basic conditions can also promote the rearrangement. However, similar to thermal conditions, the use of a base often leads to an equilibrium mixture of the 2- and 3-phospholene oxides. mdpi.com The choice of catalyst is therefore crucial in directing the outcome of the isomerization reaction.

| Isomerization Condition | Product(s) | Reference |

| Thermal | Mixture of 2,3-dihydro and 2,5-dihydro isomers | mdpi.com |

| Acid-catalyzed (e.g., methanesulfonic acid) | Predominantly 2,3-dihydro isomer | mdpi.com |

| Base-catalyzed | Mixture of 2,3-dihydro and 2,5-dihydro isomers | mdpi.com |

Functional Group Interconversions of 2,5-Dihydro-1H-phosphole 1-Oxide Derivatives

The phosphorus atom and the carbon backbone of this compound provide sites for various functional group interconversions, enabling the synthesis of a diverse range of derivatives with potential applications in catalysis and materials science.

Alkylation Reactions and Subsequent Cyclization Strategies

The carbon atoms adjacent to the phosphorus atom in the phosphole oxide ring can be deprotonated with a strong base to form a carbanion, which can then be alkylated with various electrophiles. This functionalization provides a handle for subsequent intramolecular cyclization reactions to form bicyclic phosphine (B1218219) oxides. For instance, the introduction of a functionalized alkyl chain can be followed by an intramolecular Michael addition or other cyclization reactions to construct a second ring fused to the phosphole oxide core. While specific examples for the methyl-substituted title compound are not extensively detailed, the general strategy of alkylation followed by cyclization is a known pathway for creating more complex phosphorus-containing scaffolds.

Amidation and N-Phosphinoylation Reactions for Novel Derivatives

The phosphorus center of the phosphole oxide can be functionalized to create novel derivatives. One approach involves the conversion of a 1-hydroxy-3-methyl-3-phospholene oxide to a 1-chloro-2,5-dihydro-1H-phosphole 1-oxide intermediate. This activated intermediate can then react with primary amines to afford 1-amino-2,5-dihydro-1H-phosphole 1-oxides. beilstein-journals.org

These amino-functionalized phosphole oxides can undergo further reaction at the nitrogen atom. For example, N-phosphinoylation with diphenylphosphinoyl chloride leads to the formation of bis(phosphinoyl)amines, a novel class of phosphorus-containing compounds. beilstein-journals.org These reactions significantly expand the library of accessible phosphole oxide derivatives.

| Reaction Type | Reactants | Product | Reference |

| Amidation | 1-Chloro-2,5-dihydro-1H-phosphole 1-oxide, Primary amine | 1-Amino-2,5-dihydro-1H-phosphole 1-oxide | beilstein-journals.org |

| N-Phosphinoylation | 1-Amino-2,5-dihydro-1H-phosphole 1-oxide, Diphenylphosphinoyl chloride | Bis(phosphinoyl)amine derivative | beilstein-journals.org |

Catalytic Hydrogenation of Related Phosphinine Oxides

The catalytic hydrogenation of the carbon-carbon double bond within the phosphole ring system represents a direct and efficient method for accessing the corresponding saturated phospholane oxides. While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the literature, the reactivity of related unsaturated cyclic phosphine oxides, particularly phosphinine oxides, provides significant insights into this transformation.

Research has demonstrated the successful catalytic hydrogenation of 1,2-dihydrophosphinine oxides, which are six-membered ring analogues of dihydrophosphole oxides. The reduction of the endocyclic double bond in these systems leads to the formation of the corresponding saturated 1,2,3,4,5,6-hexahydrophosphinine oxides. researchgate.net This transformation highlights the feasibility of selectively hydrogenating the C=C bond in the presence of the phosphinoyl group (P=O).

The conditions for such hydrogenations typically involve the use of transition metal catalysts, such as palladium, platinum, or nickel, under a hydrogen atmosphere. youtube.comyoutube.comyoutube.com The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the hydrogenation. For instance, in the asymmetric hydrogenation of α-substituted α,β-unsaturated phosphine oxides, nickel-based catalytic systems have been shown to provide high yields and excellent enantioselectivities. acs.org A proposed mechanism for this type of reaction involves the formation of an active Ni-H complex, which then coordinates to the unsaturated phosphine oxide. acs.org Subsequent insertion of the Ni-H bond across the C=C double bond and hydrogenolysis yields the saturated product and regenerates the active catalyst. acs.org

The general reaction for the catalytic hydrogenation of a generic dihydrophosphinine oxide is presented below:

General Reaction Scheme:

A generic 1,2-dihydrophosphinine oxide is hydrogenated to the corresponding hexahydrophosphinine oxide using a metal catalyst and hydrogen gas.

Detailed research findings on the catalytic hydrogenation of related unsaturated phosphine oxides are summarized in the following table, showcasing the types of catalysts and general outcomes.

Table 1: Research Findings on Catalytic Hydrogenation of Related Unsaturated Phosphine Oxides

| Substrate Type | Catalyst System | Key Findings | Reference(s) |

| 1,2-Dihydrophosphinine oxides | Not specified | Successful hydrogenation to 1,2,3,4,5,6-hexahydrophosphinine oxides. | researchgate.net |

| α-Substituted α,β-unsaturated phosphine oxides | Ni/(S,S)-Ph-BPE | High yields (92-99%) and excellent enantioselectivities (84->99% ee). | acs.org |

| α,β-Unsaturated aldehydes and ketones | [H₂Ir(phosphine)₄]⁺ | Selective hydrogenation of the C=O bond to unsaturated alcohols. | rsc.org |

| Aromatic Phosphine Oxides | Iridium-based | Ligand-free regioselective hydrogenation of the aromatic ring. | novartis.com |

Based on these findings for related compounds, it is anticipated that the catalytic hydrogenation of this compound would proceed under similar conditions to yield 1-methylphospholane (B8447919) 1-oxide. The choice of catalyst, be it a standard heterogeneous catalyst like palladium on carbon or a homogeneous system, would likely be effective in achieving this transformation.

Computational and Theoretical Investigations into 2,5 Dihydro 1 Methyl 1h Phosphole 1 Oxide Systems

Quantum Chemical Analyses of Reactivity and Stereochemical Selectivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. DFT calculations allow for the exploration of potential energy surfaces, helping to identify and characterize the transition states and intermediates involved in its reactions. For instance, in cycloaddition reactions, DFT has been employed to map out the pathways for both syn and anti approaches of reactants.

Theoretical calculations have been used to determine the activation energies for different stereochemical pathways. In its reaction with ethylene (B1197577), the activation energies for the syn and anti transition states were calculated to be 28.8 and 37.1 kcal/mol, respectively, indicating a strong preference for the syn pathway. Furthermore, DFT methods such as B3LYP/6-31+G* have been utilized to evaluate the ring strain within the phosphole oxide ring, a factor that significantly influences its reactivity compared to less strained systems. lookchem.com The reduced aromaticity of the 2,5-dihydro variant compared to fully unsaturated phosphole oxides is another key feature analyzed through computational studies that affects its behavior in cycloaddition reactions.

A detailed analysis of transition state structures and their corresponding energies provides quantitative insight into the stereochemical outcomes of reactions involving this compound. Computational studies have revealed a significant energy preference of 5.0 kcal/mol for the syn transition state over the anti configuration in Diels-Alder reactions. This energy difference is a direct consequence of the geometric arrangement of the interacting molecules at the transition state.

The geometries of these transition states, optimized through computational modeling, show distinct differences in the forming bond lengths and interaction energies. For the preferred syn geometry, the forming C-C bond distances are 2.05 Å and 2.96 Å, with a favorable interaction energy. In contrast, the anti geometry exhibits bond distances of 2.12 Å and 3.24 Å and a much weaker interaction energy, corroborating its higher energetic state. Experimental observations confirm the exclusion of exo adducts, a fact attributed to significant steric clashes between substituents in the transition state, which is also supported by computational models.

Transition State Parameters for the Diels-Alder Reaction

| Transition State Parameter | Syn Geometry | Anti Geometry |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +5.0 |

| Forming Bond Distances (Å) | 2.05, 2.96 | 2.12, 3.24 |

| Interaction Energy (kcal/mol) | -3.4 | -0.3 |

Electronic Structure Characterization and Orbital Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer and orbital interactions within a molecule. For this compound systems, NBO analysis reveals the importance of hyperconjugative effects in determining stereoselectivity. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled non-bonding or anti-bonding orbital.

Specifically, NBO analysis suggests that in the formation of syn-adducts, there are energetically favorable hyperconjugative interactions. These occur between the antiperiplanar methyl group on the phosphorus atom and the incipient carbon-carbon bonds that are forming during the cycloaddition reaction. This stereoelectronic effect provides additional stabilization to the syn transition state, contributing significantly to the observed high stereoselectivity of the reaction. Such σ–π hyperconjugation is a known feature of phosphole-containing π-conjugated systems. acs.org

The stereochemical outcomes in reactions of this compound are strongly correlated with underlying electronic interactions. The preference for the syn transition state in Diels-Alder reactions is a prime example. This preference is attributed to favorable orbital interactions between the electron-rich phosphoryl (P=O) group of the phosphole oxide and the electron-deficient π-system of the dienophile. The P=O bond introduces a significant dipole moment and asymmetry in the electron distribution of the molecule, which governs its interaction with other reactants.

This electronic guidance, combined with the hyperconjugative stabilization identified through NBO analysis, creates a clear energetic preference for one stereochemical pathway over another. The result is a high degree of stereoselectivity, leading predominantly to the formation of endo-fusion products where the phosphoryl oxygen is directed inward.

Advanced Mechanistic Models in Stereoselectivity

Advanced mechanistic models for the stereoselectivity observed in this compound systems integrate both steric and electronic factors. The remarkable stereoselectivity in its thermal dimerization to form 7-phosphanorbornene derivatives is a key example. These reactions yield dimers with endo-fusion of the rings, and the bridged P=O groups are located anti to the newly formed double bond.

The controlling factors for this high stereoselectivity are multifaceted:

Kinetic Control : The reaction is under kinetic control, where the preferred product is the one formed via the lowest energy transition state.

Orbital Overlap : Favorable π-orbital overlap in the endo transition state provides stabilization.

Hyperconjugative Stabilization : As revealed by NBO analysis, stabilizing hyperconjugative interactions between the P-methyl group and the forming C-C bonds favor the syn approach, which leads to the observed endo product.

Steric Hindrance : The models also account for the exclusion of certain isomers. For example, exo adducts are not formed, which is attributed to prohibitive steric clashes between substituents in the corresponding transition state.

Together, these elements form a comprehensive model that explains why specific stereoisomers are overwhelmingly favored in the reactions of this phosphole oxide derivative.

Critical Assessment and Application of the Cieplak Model

The stereochemical course of cycloaddition reactions involving this compound has been a subject of detailed computational investigation. The observed π-facial stereoselectivity, particularly the preference for syn-cycloadditions, has been rationalized using the Cieplak model. researchgate.net This model posits that the stereochemical outcome is controlled by the stabilization of the transition state through hyperconjugation. Specifically, the model predicts that a nucleophile (in this context, the incoming dienophile) will preferentially attack from the face opposite to the best electron-donating substituent.

In the context of this compound, Natural Bond Orbital (NBO) analysis has been employed to dissect the electronic interactions in the transition state. researchgate.net These analyses have shown that hyperconjugative interactions between the antiperiplanar methyl group attached to the phosphorus atom and the developing incipient carbon-carbon bonds are energetically favorable in the syn-adducts. researchgate.net This stabilization is a key factor in directing the stereochemical outcome of the reaction.

A crucial orbital interaction that stabilizes the syn-adduct is the interaction between the π orbitals of the carbon-carbon double bond (πCC) and the antibonding orbital of the phosphorus-oxygen bond (σ*PO). researchgate.netacs.org This interaction is geometrically well-disposed in the syn transition state. Conversely, in the anti transition state, a repulsive interaction arises between the nonbonding lone pair of the oxygen atom and the π system of the C=C bond, which destabilizes this arrangement. researchgate.net The combination of these stabilizing and destabilizing electronic effects provides a substantial thermodynamic preference for the formation of the syn-adduct, calculated to be around 7.0 kcal/mol. researchgate.netacs.org

While the Cieplak model provides a valuable framework for rationalizing the observed stereoselectivity, it is the detailed computational models, such as distortion-interaction analysis, that offer a more quantitative explanation for the product distribution in the Diels-Alder reactions of this phosphole oxide system. acs.org

Distortion-Interaction Energy Decomposition Analysis in Cycloadditions

To gain a more quantitative understanding of the factors controlling the stereoselectivity of cycloaddition reactions of this compound, distortion-interaction energy decomposition analysis has been performed. This computational model dissects the activation energy barrier into two main components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. The interaction energy is the energy released when these distorted reactants are brought together in the transition state.

Theoretical calculations on the model reaction of this compound with ethylene have been particularly illuminating. These calculations reveal a strong preference for the syn pathway, with the activation energy for the syn transition state being 28.8 kcal/mol, while the anti transition state has a higher activation energy of 37.1 kcal/mol.

The following tables summarize the key energetic data from these computational studies.

Table 1: Activation Energies for the Reaction of this compound with Ethylene

| Transition State | Activation Energy (kcal/mol) |

|---|---|

| syn | 28.8 |

Table 2: Distortion-Interaction Energy Analysis for the syn vs. anti Transition States (in kcal/mol)

| Energy Component | Contribution to syn Preference |

|---|---|

| Distortion Energy (Diene) | 5.0 |

These computational findings, which dissect the energetic landscape of the cycloaddition reaction, provide a robust and detailed explanation for the experimentally observed stereochemical outcomes. They highlight the subtle interplay of electronic and steric factors that govern the reactivity of this compound.

Spectroscopic Characterization and Stereochemical Elucidation of 2,5 Dihydro 1 Methyl 1h Phosphole 1 Oxide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of phosphole oxides, providing detailed information about the phosphorus, carbon, and hydrogen atomic environments.

Phosphorus-31 (³¹P) NMR Spectroscopic Investigations

Phosphorus-31 (³¹P) NMR spectroscopy is exceptionally informative for characterizing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope. huji.ac.il For 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide, the phosphorus atom is in a tetracoordinated, pentavalent state. youtube.com This chemical environment results in a characteristic chemical shift in the ³¹P NMR spectrum.

The chemical shift for phosphine (B1218219) oxides typically appears in a distinct downfield region compared to corresponding trivalent phosphines. magritek.com The oxidation of a phosphine to a phosphine oxide leads to a significant downfield shift. For tertiary phosphine oxides, the chemical shift range is generally between 20 and 60 ppm. youtube.com The specific chemical shift for this compound and its derivatives is influenced by the substituents on the phosphorus atom and the geometry of the five-membered ring. For instance, the signal for the oxidized form of tricyclohexylphosphine (B42057) appears at 47.3 ppm. magritek.com In proton-coupled ³¹P NMR spectra, the signal would be split by neighboring protons, such as those on the methyl group, providing further structural information. However, spectra are most commonly acquired with proton decoupling, resulting in a singlet for each unique phosphorus environment. huji.ac.il

Table 1: Typical ³¹P NMR Chemical Shifts for Selected Phosphine Oxides

| Compound | Chemical Shift (δ) ppm |

| Trimethylphosphine oxide | 36.2 |

| Triethylphosphine oxide | 48.3 |

| Tricyclohexylphosphine oxide | 47.3 |

| Triphenylphosphine oxide | ~30 |

Note: Chemical shifts are relative to 85% H₃PO₄ and can vary based on solvent and concentration.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments and Analysis

¹H and ¹³C NMR spectra provide comprehensive information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons:

P-CH₃ Protons: The methyl group attached to the phosphorus atom typically appears as a doublet due to coupling with the ³¹P nucleus (²JP-H).

Methylene (B1212753) Protons (C2-H₂ and C5-H₂): The protons on the saturated carbons adjacent to the phosphorus atom are diastereotopic and will appear as complex multiplets due to both geminal (²JH-H) and vicinal coupling to the phosphorus (²JP-H) and vinylic protons (³JH-H).

Vinylic Protons (C3-H and C4-H): The protons on the double bond will appear as multiplets, coupled to each other (³JH-H) and to the methylene protons (³JH-H). They also exhibit coupling to the phosphorus atom (³JP-H).

The ¹³C NMR spectrum , usually recorded with proton decoupling, shows a single peak for each unique carbon atom.

P-CH₃ Carbon: The signal for the methyl carbon is split into a doublet by the one-bond coupling to the phosphorus atom (¹JP-C), which is typically large.

Methylene Carbons (C2 and C5): These carbons, being equivalent, show a single signal that is also split into a doublet due to one-bond coupling with the phosphorus atom (¹JP-C).

Vinylic Carbons (C3 and C4): These equivalent carbons appear as a doublet due to two-bond coupling to the phosphorus atom (²JP-C). The magnitude of C-P coupling constants is a valuable tool for assigning signals. rsc.orgrsc.org

Table 2: General ¹H and ¹³C NMR Assignments for this compound

| Nucleus | Group | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) |

| ¹H | P-CH₃ | ~1.5 - 2.0 | Doublet | ²JP-H: ~12-15 |

| ¹H | P-CH₂ | ~2.5 - 3.5 | Multiplet | |

| ¹H | C=CH | ~5.5 - 6.5 | Multiplet | |

| ¹³C | P-CH₃ | ~15 - 25 | Doublet | ¹JP-C: ~50-70 |

| ¹³C | P-CH₂ | ~30 - 40 | Doublet | ¹JP-C: ~65-75 |

| ¹³C | C=CH | ~125 - 135 | Doublet | ²JP-C: ~10-15 |

Note: These are approximate values and can be influenced by the specific derivative and solvent.

Utilization of Stereospecific NMR Couplings for Conformational Studies

The three-dimensional structure of the flexible five-membered ring can be investigated using NMR coupling constants. The magnitude of the three-bond coupling constant (³J) between two nuclei is dependent on the dihedral angle between them, a relationship described by the Karplus equation. youtube.comlibretexts.org

By analyzing the ³JH-H and ³JP-H coupling constants, the conformation of the phosphole ring can be deduced. The 2,5-dihydro-1H-phosphole ring is not planar and typically adopts an "envelope" conformation, where one of the saturated carbon atoms is puckered out of the plane formed by the other four atoms. The specific dihedral angles between the vinylic and adjacent methylene protons can be estimated from the observed coupling constants, allowing for the characterization of this envelope structure in solution. libretexts.orgyoutube.com This analysis is critical for understanding the stereochemical environment of the molecule, which influences its reactivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. rsc.org The spectrum is characterized by several key absorption bands.

Phosphoryl Group (P=O): The most prominent and diagnostic absorption is the strong stretching vibration of the P=O bond, which typically appears in the range of 1150-1300 cm⁻¹. This intense band is a clear indicator of the phosphine oxide functionality.

Vinylic C=C Stretch: The stretching vibration of the carbon-carbon double bond within the ring gives rise to a medium-intensity band around 1600-1650 cm⁻¹.

C-H Bonds: The spectrum also contains various C-H stretching and bending vibrations. C(sp²)-H stretching from the vinylic protons is observed above 3000 cm⁻¹, while C(sp³)-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

| P=O | Stretch | 1150 - 1300 | Strong |

| C=C | Stretch | 1600 - 1650 | Medium |

| Vinylic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. youtube.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the confirmation of the elemental formula. rsc.org

The mass spectrum will show a molecular ion peak (M⁺), corresponding to the intact molecule, which for the parent compound C₅H₉OP has a mass of approximately 116.10 g/mol . The fragmentation pattern is influenced by the stability of the five-membered ring and the strength of the various bonds. Common fragmentation pathways may involve the loss of the methyl group, the phosphoryl oxygen, or cleavage of the ring structure.

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR provides information about the solution-state conformation, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the solid-state three-dimensional structure, including precise bond lengths, bond angles, and, crucially, the absolute configuration of the chiral phosphorus center. nih.gov

X-ray diffraction studies on related phosphole oxide structures reveal important structural features:

Ring Conformation: The analysis confirms the non-planar, envelope conformation of the five-membered ring.

Bond Angles: A significant feature is the highly strained intracyclic C-P-C bond angle, which is considerably smaller than the ideal tetrahedral angle.

Bond Lengths: The P=O bond length is typically in the range of 1.48–1.50 Å, confirming its double bond character.

For enantiomerically pure samples of chiral derivatives, anomalous dispersion effects in X-ray diffraction can be used to determine the absolute stereochemistry. thieme-connect.de The refinement of the Flack parameter, which should be close to zero for the correct enantiomer, provides a reliable confirmation of the absolute configuration. researchgate.netresearchgate.net This technique is the gold standard for assigning the R or S configuration to a chiral center. ed.ac.uk

Chiral Resolution Techniques for Enantiomeric Separation and Purity Assessment

The phosphorus atom in this compound and its derivatives is a stereogenic center, leading to the existence of enantiomeric pairs. The separation and determination of the enantiomeric purity of these chiral phosphine oxides are crucial for their application in stereoselective synthesis and as chiral ligands. While direct studies on the chiral resolution of this compound are not extensively documented in the reviewed literature, the techniques employed for the resolution of closely related phospholene oxides, particularly 1-substituted-3-methyl-3-phospholene 1-oxides, provide a clear and applicable framework.

The primary method for the enantiomeric separation of these P-stereogenic heterocycles involves the use of chiral resolving agents to form diastereomeric complexes, which can then be separated by fractional crystallization. Subsequent analysis to determine the enantiomeric excess (ee) and assess purity is typically performed using chiral High-Performance Liquid Chromatography (HPLC).

Classical Resolution via Diastereomeric Complex Formation

A widely successful approach for the resolution of racemic phospholene oxides is the formation of diastereomeric complexes with chiral diols, most notably TADDOL and its derivatives. nih.govrsc.orguni-pannon.hu TADDOL, or (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), and its analogues are effective resolving agents for phosphine oxides containing a P=O group, which can act as a hydrogen bond acceptor. rsc.org

The general procedure involves dissolving the racemic phospholene oxide and a sub-stoichiometric amount (often half an equivalent) of the chiral TADDOL derivative in a suitable solvent, such as hot ethyl acetate. uni-pannon.hutandfonline.com The addition of a less polar solvent, like hexane, induces the precipitation of a crystalline diastereomeric complex, which is enriched in one of the enantiomers. uni-pannon.hutandfonline.com This complex is a 1:1 adduct of the phospholene oxide and the TADDOL derivative. mdpi.com

Subsequent recrystallizations of the diastereomeric complex can further enhance its diastereomeric purity. uni-pannon.hutandfonline.com The enantiomerically enriched phospholene oxide can then be recovered from the complex by column chromatography on silica (B1680970) gel. mdpi.com This method has been successfully applied to a range of 1-alkyl- and 1-aryl-3-methyl-3-phospholene 1-oxides, yielding enantiomers with high optical purity. uni-pannon.hu

Detailed Research Findings on Phospholene Oxide Resolution

Research by Keglevich and coworkers has extensively detailed the resolution of various 1-substituted-3-methyl-3-phospholene 1-oxides using (–)-TADDOL and its spiro-analogue, (–)-(2R,3R)-α,α,α′,α′-tetraphenyl-1,4-dioxaspiro[4.5]decan-2,3-dimethanol. nih.govtandfonline.com The efficiency of the resolution was found to be dependent on the substituent at the phosphorus atom. The following table summarizes the results for the resolution of several 1-alkyl-3-methyl-3-phospholene 1-oxides with (–)-TADDOL.

Table 1: Resolution of 1-Alkyl-3-methyl-3-phospholene 1-Oxides with (–)-TADDOL This table is interactive. Users can sort and filter the data.

| Phospholene Oxide Derivative | Resolving Agent | Yield of Complex (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 1-Ethyl-3-methyl-3-phospholene 1-oxide | (–)-TADDOL | 45 | 85 |

| 1-Propyl-3-methyl-3-phospholene 1-oxide | (–)-TADDOL | 43 | 97 |

| 1-Butyl-3-methyl-3-phospholene 1-oxide | (–)-TADDOL | 40 | >99 |

The enantiomeric excess of the resolved phospholene oxides was determined by chiral HPLC analysis, often using a Chiralpack AD column. uni-pannon.hutandfonline.com For instance, the enantiomers of 1-phenyl-3-methyl-3-phospholene 1-oxide were successfully separated on a Chiralcel OD-H column using a hexane/2-propanol (90:10) eluent. mdpi.com

Purity Assessment by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the enantiomeric purity of the resolved phospholene oxides. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of P-chiral compounds. mdpi.com

The choice of the mobile phase is critical for achieving good separation. For the analysis of 1-phenylphosphin-2-en-4-one 1-oxide, a related six-membered P-heterocycle, a mobile phase of hexane/2-propanol (90:10) on a CHIRALCEL OD-H column provided baseline separation of the enantiomers. mdpi.com The retention times for the (R)- and (S)-enantiomers were 66.6 min and 74.3 min, respectively, allowing for accurate determination of the enantiomeric excess. mdpi.com

Stereochemical Elucidation by X-ray Crystallography

The absolute configuration of the enantiomers of phospholene oxides has been unequivocally determined through single-crystal X-ray analysis of the diastereomerically pure complexes with the chiral resolving agent. nih.govtandfonline.com For example, the crystal structure of the complex formed between (S)-(–)-1-phenyl-3-methyl-3-phospholene 1-oxide and (–)-TADDOL confirmed the absolute configuration of the phospholene oxide. tandfonline.com These crystallographic studies also reveal the nature of the intermolecular interactions, primarily hydrogen bonds between the P=O group of the phospholene oxide and the hydroxyl groups of TADDOL, which are responsible for the chiral recognition and successful resolution. tandfonline.com

Advanced Applications and Future Potential in Synthetic Organic Chemistry and Catalysis

Strategic Role as Building Blocks in Complex Organic Synthesis

The inherent reactivity of the 2,5-dihydro-1H-phosphole 1-oxide framework makes it a valuable starting material for constructing more intricate molecular structures. Its utility as a building block is a cornerstone of its application in synthetic organic chemistry.

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is a foundational precursor for a wide array of complex organophosphorus compounds. The phosphorus-containing five-membered ring can undergo numerous transformations, allowing chemists to build diverse and elaborate phosphororganic architectures. One key strategy involves the ring enlargement of 2,5-dihydro-1H-phosphole oxides. For instance, these compounds can be converted into 2-phosphabicyclo[3.1.0]hexane 2-oxides, which then serve as intermediates to afford six-membered P-heterocycles like 1,2-diphosphinine oxides or 1,2,3,6-tetrahydrophosphinine (B14316588) oxides. scispace.com

Furthermore, functionalization of the phosphole oxide is a common method for preparing various phosphinic acid derivatives. researchgate.net The P=O group can be readily transformed, and reactions can be performed on the carbon-carbon double bond within the ring. Another significant application is in photoinduced fragmentation reactions. Under UV light, certain 1-substituted-2,5-dihydro-1H-phosphole oxides, particularly 1-phenyl derivatives, can undergo a fragmentation-related phosphinylation of alcohols, like methanol (B129727), to produce H-phosphinates. lookchem.com This reactivity highlights their role as precursors to valuable phosphorus-containing intermediates.

The utility of 2,5-dihydro-1H-phosphole 1-oxide extends to the synthesis of a variety of both new and previously known phosphorus-containing heterocycles. researchgate.net These heterocycles are of significant interest due to their potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com

A prominent example is the synthesis of bridged P-heterocycles. The corresponding phosphole oxide intermediates, generated in situ from 2,5-dihydro-1H-phosphole oxides, can be trapped by dienophiles like N-phenylmaleimide to create 7-phosphanorbornene derivatives. scispace.com In the absence of a trapping agent, these reactive intermediates can dimerize, also yielding bridged phosphanorbornene structures. scispace.com

Additionally, these phosphole oxides serve as starting materials for other heterocyclic systems. For example, they are used to prepare 1-amino-2,5-dihydro-1H-phosphole 1-oxides and their corresponding N-phosphinoyl derivatives. researchgate.net These aminated products can be further reacted with chloro-dihydrophosphole oxides to synthesize bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-dioxides, demonstrating a pathway to more complex, multi-cyclic phosphorus compounds. researchgate.net

Table 1: Examples of Heterocycles Synthesized from Dihydrophosphole Oxides

| Starting Material | Reaction Type | Product Heterocycle | Citation |

|---|---|---|---|

| 1-Substituted-2,5-dihydro-1H-phosphole oxide | Ring Enlargement | 1,2-Diphosphinine oxides, Tetrahydrophosphinine oxides | scispace.com |

| 1-Phenyl-2,5-dihydro-1H-phosphole oxide | Diels-Alder Trapping | 7-Phosphanorbornene derivatives | scispace.com |

| 1-Chloro-2-phospholene-1-oxides | Amination | 1-Amino-2,5-dihydro-1H-phosphole 1-oxides | researchgate.net |

| 1-Amino-dihydrophosphole oxides | Coupling | Bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-dioxides | researchgate.net |

Contributions to Ligand Chemistry in Transition Metal Catalysis

Phosphorus compounds are central to the field of homogeneous catalysis, acting as ligands that can tune the electronic and steric properties of transition metal centers. While phosphine(III) compounds are the direct ligands, their phosphine(V) oxide precursors, such as this compound, are crucial for their synthesis and development. rsc.orgbrandeis.edu

The conversion of stable phosphine(V) oxides to the corresponding phosphine(III) ligands is a critical step in catalyst preparation. acs.org this compound and its derivatives are excellent starting points for generating phosphole-based ligands. A mild, one-pot reduction procedure allows for the efficient deoxygenation of these phosphine (B1218219) oxides to yield the desired phosphine(III) compounds. acs.org This process often involves reacting the phosphine oxide with an agent like oxalyl chloride to form an intermediate chlorophosphonium salt, which is then reduced using a reagent such as hexachlorodisilane (B81481) (Si₂Cl₆). acs.org The resulting phosphine(III) ligands are obtained in high purity after simple removal of volatile byproducts, which circumvents the need for laborious purification steps. acs.org Another route involves the conversion of phosphole oxides to phosphine-boranes, which can be subsequently deprotected with an amine to release the free phosphine ligand. researchgate.net

Once prepared, phosphole-based ligands derived from their oxide precursors are integrated into transition metal complexes to create active catalysts for a variety of organic transformations. researchgate.netacs.org The unique electronic structure of the phosphole ring influences the catalytic activity of the metal center. researchgate.net

These ligands have been successfully incorporated into complexes with various transition metals, including palladium, gold, copper, chromium, and molybdenum. nih.govmdpi.comresearchgate.net For example, phosphine ligands derived from dihydrophosphole oxides have been reacted with palladium precursors like [Pd(allyl)Cl]₂ to form well-defined planar complexes. mdpi.com Similarly, they have been used to synthesize coinage metal complexes (Cu, Ag, Au) that exhibit interesting coordination behavior and luminescence properties. nih.gov The ability to synthesize the metal complex in a "telescoped" procedure directly from the phosphine oxide precursor adds to the efficiency of this methodology, making it highly valuable for catalyst development. acs.org These phosphole-based catalysts have shown potential in reactions such as hydroformylation and other metallo-catalyzed processes. researchgate.netlookchem.com

Table 2: Transition Metal Complexes with Phosphole-Derived Ligands

| Ligand Source | Metal Precursor | Resulting Complex | Application Area | Citation |

|---|---|---|---|---|

| Phosphine from Dihydrophosphole Oxide | [Pd(allyl)Cl]₂ | Allylpalladium(II) phosphine complex | Catalysis | mdpi.com |

| Asymmetric Phosphole | Cu, Ag, Au salts | Coinage metal phosphole complexes | Luminescent Materials, Catalysis | nih.gov |

| 2,5-Diferrocenyl-1-phenyl-1H-phosphole | M(CO)₆ (M=Cr, Mo, W) | Pentacarbonyl metal phosphole complexes | Organometallic Chemistry | researchgate.net |

Emerging Applications in Materials Science and Polymer Development

The applications of this compound and related structures are expanding into the realm of materials science. These compounds are being explored for the creation of advanced materials with unique properties.

Phosphole-based structures are recognized for their use as subunits in tailoring π-conjugated systems, which are fundamental to the development of molecular materials with specific electronic and optical properties. researchgate.net Pentavalent phosphorus heterocycles, including phosphole oxides, are being investigated for the design of novel dyes and polymers. mdpi.com Their inherent thermal stability and polarity make them interesting candidates for specialized applications. For instance, unsaturated cyclic phosphine oxides can act as powerful hydrogen bond acceptors and are excellent solvents for polar substances. orgsyn.org They have also been identified as catalysts for the conversion of aryl isocyanates into carbodiimides, a reaction that can be relevant to polymer chemistry. orgsyn.org Furthermore, their potential use in the production of flame retardants and plasticizers highlights their growing importance in industrial and materials chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide, and how do reaction conditions impact yield and purity?

- Methodological Answer: The compound is synthesized via cyclization of 1-methylphosphole precursors or functionalization of dihydrophosphole oxides. Kiss et al. (2013) optimized the reaction using catalytic bases (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) under nitrogen, achieving yields of 65–78% . Purity is highly sensitive to moisture; rigorous drying of solvents and inert atmosphere protocols are critical. Impurities often arise from incomplete ring closure or oxidation side products, necessitating column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can researchers resolve conflicting data?

- Methodological Answer: Nuclear magnetic resonance (NMR, particularly P and H) is primary for structural confirmation. P NMR typically shows a singlet near δ 25–30 ppm for the P=O group. X-ray crystallography resolves ambiguities in ring conformation, as demonstrated in Keglevich et al. (1987) for analogous phosphole oxides . Discrepancies between theoretical and experimental NMR shifts can be addressed via density functional theory (DFT) calculations to model electronic environments .

Q. What are the key stability concerns for this compound under laboratory storage conditions?

- Methodological Answer: The compound is hygroscopic and prone to hydrolysis. Stability tests indicate decomposition within 48 hours when exposed to ambient humidity. Storage recommendations include desiccators with phosphorus pentoxide (PO) at –20°C . Periodic NMR analysis is advised to monitor degradation, particularly the appearance of phosphate byproducts.

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in organophosphorus chemistry?

- Methodological Answer: The P=O group activates the phosphole ring toward nucleophilic attack at the α-carbon. Computational studies (e.g., Mulliken charge analysis) reveal electron-deficient regions at C2 and C5, enabling regioselective functionalization. Researchers should employ DFT (B3LYP/6-311++G**) to predict reaction sites and validate with kinetic experiments (e.g., monitoring intermediates via in situ IR) .

Q. What experimental strategies can validate conflicting hypotheses about the compound’s role in catalytic cycles?

- Methodological Answer: Contradictory reports on catalytic activity (e.g., in hydrophosphination) require mechanistic studies. Isotopic labeling (O in P=O) paired with mass spectrometry tracks oxygen transfer pathways. Kinetic isotope effects (KIE) and Eyring analysis differentiate between concerted and stepwise mechanisms . Control experiments with radical scavengers (e.g., TEMPO) can rule out free-radical pathways.

Q. How can researchers optimize the synthesis of N-phosphinoyl derivatives while minimizing byproduct formation?

- Methodological Answer: N-phosphinoylation of 1-amino derivatives (e.g., 1-amino-2,5-dihydro-1H-phosphole 1-oxide) requires stoichiometric control. Kiss et al. (2013) achieved 85% yield using phosphoryl chloride (POCl) in dichloromethane at 0°C, with slow reagent addition to prevent exothermic side reactions. Byproducts (e.g., dimeric species) are separable via fractional crystallization from ethanol .

Q. What methodologies assess the compound’s potential toxicity or environmental impact in biological studies?

- Methodological Answer: Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna assays for ecotoxicity). Arbuzov et al. (1966) reported moderate cytotoxicity in five-membered phosphorus heterocycles, suggesting mitochondrial disruption as a pathway . For in vitro studies, use HepG2 cell lines with MTT assays, and validate results via LC-MS metabolomics to identify phosphorylation-dependent toxicity markers.

Methodological Recommendations

- Contradictory Data Resolution : Combine multiple techniques (e.g., NMR, X-ray, DFT) for structural validation .

- Reaction Optimization : Use design of experiments (DoE) to screen temperature, solvent, and catalyst ratios systematically .

- Stability Testing : Implement accelerated aging studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.